Macrolactame
Macrolactams are a class of cyclic peptide compounds characterized by the presence of a lactam ring, typically containing 6 to 12 carbon atoms in the macrocyclic structure. These molecules exhibit a wide range of biological activities, including antimicrobial and antifungal properties due to their ability to inhibit bacterial cell wall synthesis and disrupt fungal membranes.
Macrolactams are synthesized through various methods such as fermentation or chemical synthesis. Their unique structural features contribute to their stability against degradation by enzymes, making them attractive for pharmaceutical applications. Due to their potent activities, macrolactams have been extensively studied for the treatment of a variety of infections, including those caused by gram-positive bacteria and certain fungi.
In addition to their medical uses, some macrolactam derivatives are also used in agriculture as biopesticides. Their broad spectrum activity against pathogenic microorganisms, combined with their relative safety profile, makes them valuable in both human medicine and plant protection industries.

Struktur | Chemischer Name | CAS | MF |
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N/A | 915302-74-8 | C36H43N5O5 |
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Perthamide B | 158204-53-6 | C44H65BrN10O14 |
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7-hydroxy-7',8'-dihydropleurostyline | 145199-55-9 | C25H31N3O3 |
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Protorifamycin I-lactone | 75352-16-8 | C35H41NO10 |
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(2E,4E,6E)-cyclo-[(NMe-L-Ala)-(NMe-L-Val)-(Nalpha-octa-2,4,6-trienoyl-L-Lys)] | 1232889-36-9 | C24H38N4O4 |
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19-[(1'S,4'R)-4'-hydroxy-1'-methoxy-2'-oxopentyl]-4,5-dihydrogeldanamycin | 1432746-50-3 | C35H52N2O12 |
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cytochalasin U | 144279-59-4 | C31H37NO7 |
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microcyclamide GL546A | 1226495-89-1 | C23H26N6O6S2 |
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KOSN1559 | 835920-09-7 | C27H40N2O7 |
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3-(Methylthio)rifamycin S | 56908-31-7 | C38H47NO12S |
Verwandte Literatur
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Empfohlene Lieferanten
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Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Z-Gly-pro-phe-pro-leu-OH Cas No: 61867-13-8
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